Compound Description: Linezolid is a synthetic oxazolidinone antibacterial agent. []
Relevance: While not directly structurally related to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, Linezolid's key intermediate, (R)-N-[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol, shares the 3-fluoro-4-morpholinylphenyl moiety with the target compound. [] This structural similarity suggests a potential area of exploration for developing novel compounds with potential antibacterial activities.
Compound Description: This compound is a novel molecule with a monoclinic crystal system. []
Relevance: Although not directly comparable to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, this compound shares the 4-chlorophenyl substructure, highlighting the relevance of this moiety in medicinal chemistry. [] Further research could investigate if incorporating such structures influences the target compound's activity.
Compound Description: This compound is a thiophenecarboxamide derivative synthesized as a potential pharmaceutical. [, ]
Relevance: This compound shares a notable structural resemblance with N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea due to the presence of both the 4-morpholinylphenyl and the chlorine-substituted aromatic ring moieties. [, ] This makes it a valuable point of reference for understanding structure-activity relationships.
Compound Description: This compound acts as a reducing agent for various lipoxygenases and stimulates their pseudoperoxidase activity. []
Relevance: This compound exhibits significant structural similarity to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea. Both share the core N-(chlorophenyl)-N'-(phenyl)urea structure. [] The presence of chlorine substituents on the phenyl rings and the urea linker suggests potential for overlapping biological activities, specifically related to lipoxygenase modulation.
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. []
Relevance: Although structurally distinct from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, NVP-BGJ398 belongs to the N-aryl-N'-pyrimidin-4-yl urea class of compounds. [] This shared urea linker suggests potential for similar binding interactions, albeit with different targets, and provides insights into potential structure-activity relationships.
Compound Description: This series of compounds showed potent 15-lipoxygenase (15-LOX) inhibitory activities. []
Relevance: While not directly analogous to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the presence of the 4-chlorophenyl group within these molecules highlights the significance of this moiety in medicinal chemistry, particularly concerning anti-inflammatory activity. [] This finding suggests that incorporating such structures might impact the target compound's biological profile.
Compound Description: PSNCBAM-1 acts as a cannabinoid CB1 receptor allosteric antagonist and has demonstrated hypophagic effects. []
Relevance: This compound shares the 4-chlorophenylurea substructure with N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea. [] This structural similarity suggests that the target compound might also interact with the endocannabinoid system, opening avenues for investigating its potential effects on appetite and metabolism.
N-(3-chlorophenyl)benzamide
Compound Description: This compound exists as two polymorphs and is characterized by its intermolecular hydrogen bonding patterns. []
Relevance: While not a direct analogue of N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, both compounds contain the N-(3-chlorophenyl)amide group. [] This structural similarity can be helpful in understanding the physicochemical properties and potential for polymorphism in the target compound.
Compound Description: This series of pyrazole derivatives showed promising antibacterial and antifungal activities. []
Relevance: Although structurally different from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, these compounds highlight the importance of 4-chlorophenyl moiety in contributing to antimicrobial properties. [] This suggests that incorporating a 4-chlorophenyl group might influence the target compound's activity profile against various pathogens.
Compound Description: These compounds were designed as potential muscarinic (M1) ganglionic stimulants, with some showing potent activity. []
Relevance: While structurally diverse, the presence of a 3-chlorophenylcarbamoyl group in McN-A-343 and its analogues highlights the significance of this moiety, which is also present in N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea. [] This structural similarity suggests potential for the target compound to interact with muscarinic receptors, albeit with different pharmacological profiles.
Compound Description: SR 121787 is an orally active antiaggregating agent that is metabolized to SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. []
Relevance: While not directly structurally related to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the development of SR 121787 as an orally bioavailable prodrug provides valuable insights into improving pharmacokinetic properties. [] This information could guide strategies to enhance the oral bioavailability of the target compound.
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. []
Relevance: Though structurally distinct from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, BI 665915 exemplifies a successful optimization process for achieving desirable DMPK properties and potent inhibition of inflammatory pathways. [] This serves as a valuable case study for optimizing similar compounds, including the target compound.
Compound Description: This group of compounds includes various derivatives with potential pharmaceutical applications. []
Relevance: Compounds in this group often incorporate a 4-morpholinylphenyl moiety, directly comparable to the one present in N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea. [] This structural similarity suggests these compounds and the target compound might share similar pharmacological targets or mechanisms of action.
Compound Description: SCU2028 is a potential fungicide that exhibits promising activity against Rhizoctonia solani. []
Relevance: Although structurally different from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, SCU2028 also contains a 3-chlorophenylamino moiety. [] This shared substructure suggests that exploring the antifungal properties of the target compound might be worthwhile.
Compound Description: This compound is an orally bioavailable KCNQ2 opener that avoids CYP3A4 metabolism-dependent inhibition. []
Relevance: While not a direct structural analogue of N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, this compound highlights the impact of fluorine substitution on metabolic stability and CYP3A4 interaction. [] This knowledge is valuable for modifying the target compound to potentially improve its pharmacokinetic profile.
Compound Description: This group of compounds encompasses various ferrocene derivatives synthesized and characterized for their chemical properties. []
Relevance: While not directly structurally comparable to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the incorporation of a substituted phenyl group in these ferrocene derivatives is a shared structural feature. [] This similarity, particularly the presence of electronegative substituents on the phenyl ring, can provide insights into potential electronic effects and reactivity profiles of the target compound.
Compound Description: W1807 is a potent allosteric inhibitor of glycogen phosphorylase a, making it a potential antidiabetic drug. []
Relevance: Although structurally distinct from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, W1807 highlights the use of a 2-chlorophenyl group in medicinal chemistry, particularly for targeting metabolic enzymes. [] While the target compound's structure differs significantly, this information might guide further research into exploring its potential interactions with metabolic pathways.
Compound Description: OPC-14523 is a potential antidepressant with a unique dual mechanism of action, acting as both a σ and 5-HT1A receptor agonist. [, ]
Relevance: Although structurally different from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, OPC-14523 highlights the use of a 3-chlorophenylpiperazine moiety in medicinal chemistry. [, ] While the core structures differ, this shared fragment might suggest potential for the target compound to interact with similar neurological targets, warranting further investigation.
Compound Description: This compound demonstrates potent and selective dopamine D4 receptor binding, suggesting potential as a therapeutic agent for dopamine-related disorders. []
Relevance: The presence of a 4-chlorophenylpiperazine moiety in this compound and N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea underscores the relevance of this structural motif in interacting with dopamine receptors. [] Despite differences in the core structure, this shared fragment could indicate a potential for the target compound to exhibit dopaminergic activity, warranting further investigation.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
Compound Description: This compound is characterized by its molecular conformation and intermolecular interactions in the solid state. []
Relevance: Though not a direct analogue of N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, both compounds share a 4-chlorophenyl substructure. [] This commonality, despite differences in the core heterocyclic system, offers insights into potential physicochemical properties, particularly regarding intermolecular interactions and crystal packing, which can be relevant for drug formulation.
N-[(1-Methyl-2-phenyl)ethyl]ethanimine N-oxide
Compound Description: This compound is a novel metabolite of methamphetamine. []
Relevance: While not directly structurally related to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, this compound emphasizes the metabolic pathways of phenylalkylamine derivatives. [] This knowledge is essential when considering potential metabolic transformations and byproducts of the target compound, particularly if it contains a phenyl-substituted alkyl chain.
Compound Description: This compound and its derivatives were synthesized and characterized for their potential antibacterial and antifungal activities. []
Relevance: Despite significant structural differences from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, this compound highlights the use of a 4-chlorophenyl moiety in medicinal chemistry, particularly for developing antimicrobial agents. [] While the core structures differ, this shared fragment might suggest that exploring the target compound's antimicrobial properties could be worthwhile.
2-Amino-4-(4-Chlorophenyl)thiazole Derivatives
Compound Description: These compounds demonstrated moderate antibacterial activity and high antifungal activity against specific strains. []
Relevance: Despite being structurally different from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, these thiazole derivatives emphasize the contribution of the 4-chlorophenyl group to antimicrobial activity. [] This finding suggests that incorporating a 4-chlorophenyl moiety into the target compound could potentially enhance its activity against similar pathogens.
Compound Description: This class of compounds combines pyridino, thiobiureto, and alkylamino heterocyclic moieties and is of interest in pharmaceutical and medicinal chemistry. []
Relevance: While structurally distinct from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, these compounds exemplify the use of various heterocyclic and substituted phenyl groups in medicinal chemistry. [] This information can provide insights into potential modifications and substitutions on the target compound to explore different pharmacological activities.
Compound Description: This compound, along with its mesylate salt (34c), exhibited antidepressant-like activity in animal models. []
Relevance: While structurally distinct from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, both compounds contain a 3-chlorophenyl moiety. [] This shared substructure, despite differences in the core scaffold, suggests that exploring the target compound's potential effects on the central nervous system and its potential antidepressant properties might be interesting.
Compound Description: Monolinuron is a herbicide whose biotransformation has been studied in various models. []
Relevance: Both Monolinuron and N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea contain the N-(chlorophenyl)urea moiety. [] This structural similarity can offer insights into potential metabolic pathways and byproducts of the target compound, particularly regarding the cleavage or modification of the urea linker and the potential for forming arylhydroxylated metabolites.
N-(3- or 4-Halophenyl)maleimides
Compound Description: These compounds are monomers used in copolymerization reactions with ethyl methacrylate. []
Relevance: While not directly analogous to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the study of N-(3- or 4-halophenyl)maleimides highlights the influence of halogen substituents on reactivity and physicochemical properties. [] This information can be relevant for understanding the reactivity of the chlorine substituent in the target compound and its potential influence on biological activity.
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that exhibits dose- and time-dependent pharmacokinetics in humans. []
Relevance: While structurally dissimilar to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the research on AMG 487 highlights the challenges of dose- and time-dependent pharmacokinetics due to metabolite inhibition of metabolic enzymes. [] This information emphasizes the importance of thorough DMPK studies for the target compound, especially considering potential metabolic pathways and potential interactions of metabolites with drug-metabolizing enzymes.
(R)-N-(1-Aryl-Ethyl)Salicylaldimines and Their Rhodium Complexes
Compound Description: These compounds are a series of chiral Schiff bases and their corresponding rhodium complexes, which are of interest for their potential applications in catalysis and other areas. []
Relevance: Although not directly structurally analogous to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, these compounds highlight the use of substituted phenyl rings and their influence on the properties of metal complexes. [] This information can be useful for understanding the potential coordination chemistry of the target compound with metal ions, which could be relevant for its biological activity or potential applications in catalysis.
1‐n‐Butyl‐2‐(3′‐chlorophenyl)‐1H‐benzimidazole‐5‐carbonitrile Hemihydrate and 1‐n‐Butyl‐2‐(3′,4′‐dimethoxyphenyl)‐1H‐benzimidazole‐5‐carbonitrile
Compound Description: These are two benzimidazole derivatives whose crystal structures have been reported. []
Relevance: While not direct analogues of N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the presence of a 3-chlorophenyl group in one of the benzimidazole derivatives highlights its use in medicinal chemistry. [] This shared substructure, despite the different core structures, can provide insights into potential intermolecular interactions and crystal packing arrangements of the target compound.
Compound Description: This series of carbohydrazide derivatives was synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Relevance: Despite their distinct structures compared to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the study of these carbohydrazide derivatives underscores the importance of incorporating substituted phenyl rings, including those with chlorine substituents, to enhance antimicrobial activity. [] This finding suggests that exploring the antibacterial potential of the target compound, particularly against similar bacterial strains, could be of interest.
Compound Description: JC-171 is a novel, selective NLRP3 inflammasome inhibitor with demonstrated in vivo efficacy in delaying the progression and reducing the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS. []
Relevance: While structurally dissimilar to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, JC-171's successful development as a small-molecule inhibitor of NLRP3 inflammasome provides valuable insights into targeting inflammatory pathways. [] This information could guide research into exploring the target compound's potential anti-inflammatory properties and its possible application in treating inflammatory diseases.
1-(Bis-p-chlorophenyl)methylene-3-oxo-4,4-dimethyl-1,2-diazetidinium Hydroxide, Inner Salt
Compound Description: This compound is a cyclic diazetidinium salt with two 4-chlorophenyl substituents, characterized by its crystal structure and intramolecular interactions. []
Relevance: While structurally distinct from N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the presence of the 4-chlorophenyl groups in this compound highlights their use in medicinal chemistry. [] Although the core structures differ, this shared fragment can provide insights into potential electronic effects and conformational preferences of the target compound, especially concerning the influence of the chlorine substituents.
Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist. It displays nanomolar affinity for both rat and human CB1 receptors. []
Relevance: While not directly structurally related to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, SR147778 highlights the use of halogenated aryl groups in developing CB1 receptor antagonists. [] This information might be relevant for exploring potential interactions of the target compound with the endocannabinoid system, particularly considering its 3-chlorophenyl moiety.
Compound Description: This compound is a potent and selective NR1/2B NMDA receptor antagonist. []
Relevance: Although structurally dissimilar to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the development of Co 101244/PD 174494 provides valuable insights into designing potent and selective NMDA receptor antagonists. [] This information could be beneficial for exploring the target compound's potential interactions with the glutamatergic system, particularly if structural modifications lead to increased affinity for NMDA receptors.
Compound Description: This compound acts as an inhibitor of NF-κB and AP-1 gene expression, suggesting potential as an anti-inflammatory agent. []
Relevance: Although structurally dissimilar to N-(3-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea, the research on this compound emphasizes the importance of optimizing physicochemical properties, like oral bioavailability and intestinal permeability, for developing effective therapeutics. [] This knowledge underscores the need for similar optimization strategies for the target compound to enhance its drug-like properties and therapeutic potential.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.